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Introduction
ONT-093, also known as OC144-093, is a potent and selective, orally bioavailable inhibitor of

P-glycoprotein (P-gp), a key transporter protein implicated in multidrug resistance (MDR) in

cancer.[1][2] Overexpression of P-gp, encoded by the ABCB1 (or MDR1) gene, in cancer cells

leads to the active efflux of a broad spectrum of chemotherapeutic agents, thereby reducing

their intracellular concentration and therapeutic efficacy.[3][4] ONT-093 has been investigated

for its potential to reverse this resistance and enhance the oral bioavailability of P-gp substrate

drugs.[5] This technical guide provides a comprehensive overview of ONT-093, including its

mechanism of action, quantitative data on its activity, detailed experimental protocols, and

visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action
ONT-093 functions as a non-competitive inhibitor of P-gp. It directly interacts with the

transporter, inhibiting its ATPase activity, which is essential for the energy-dependent efflux of

substrates. By blocking P-gp, ONT-093 increases the intracellular accumulation and retention

of co-administered anticancer drugs in resistant cancer cells, thereby restoring their cytotoxic

effects. Preclinical studies have demonstrated that ONT-093 is highly selective for P-gp and

does not significantly inhibit other ATP-binding cassette (ABC) transporters like multidrug

resistance-associated protein 1 (MRP-1).
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Quantitative Data
The following tables summarize the in vitro and in vivo pharmacological data for ONT-093.

Table 1: In Vitro Activity of ONT-093

Parameter Value Cell Lines/System Reference

P-gp ATPase

Inhibition (IC50)
0.16 µM

P-gp-mediated

ATPase activity

MDR Reversal (EC50) 0.032 µM (average)

Human lymphoma,

breast, ovarian,

uterine, and colorectal

carcinoma cell lines

Cytotoxicity (IC50) >60 µM

15 normal, non-

transformed, and

tumor cell lines

Table 2: Clinical Pharmacokinetics of ONT-093 in Combination with Paclitaxel (Phase I Study)
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Dose Level ONT-093 Dose
Paclitaxel
Dose (mg/m²)

Number of
Patients

Key Findings

1-3 300-500 mg 150-175 12

No significant

change in

paclitaxel plasma

pharmacokinetic

parameters

between cycles.

4 500 mg 175 6

45-65% increase

in paclitaxel AUC

in 4 of 6 patients.

ONT-093 Cmax

(at Dose Level 4)

9 µM (range 5-15

µM)
6

3- to 5-fold

higher than in

single-agent

studies.

Table 3: Pharmacokinetic Parameters of Oral Docetaxel with and without Oral ONT-093

Treatment Cmax (ng/mL) AUC0-∞ (ng·h/mL)
Apparent Relative
Oral Bioavailability

100 mg oral docetaxel

+ 500 mg oral ONT-

093

415 ± 255 844 ± 753 26 ± 8%

100 mg i.v. docetaxel 2124 ± 1054 2571 ± 1598 -

Experimental Protocols
P-glycoprotein ATPase Activity Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of P-gp,

which is coupled to substrate transport.

Materials:
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P-gp-containing membrane vesicles (e.g., from Sf9 cells infected with a baculovirus

expressing human MDR1)

ATP solution

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain,

1 mM EGTA)

Phosphate standard solution

Reagent for detecting inorganic phosphate (e.g., a malachite green-based reagent)

Test compound (ONT-093) and control inhibitors (e.g., verapamil)

96-well microplate

Microplate reader

Procedure:

Prepare serial dilutions of ONT-093 and control compounds in the assay buffer.

Add the P-gp membrane vesicles to the wells of a 96-well plate.

Add the test compounds or controls to the wells containing the membranes and incubate for

a short period (e.g., 5 minutes) at 37°C.

Initiate the reaction by adding a solution of MgATP to each well.

Incubate the plate at 37°C for a defined period (e.g., 20 minutes) to allow for ATP hydrolysis.

Stop the reaction by adding the phosphate detection reagent.

Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

Generate a standard curve using the phosphate standard solution.

Calculate the amount of inorganic phosphate released in each well and determine the

percent inhibition of ATPase activity by ONT-093 at different concentrations.
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Calculate the IC50 value by fitting the data to a dose-response curve.

Rhodamine 123 Efflux Assay
This cell-based assay measures the ability of a compound to inhibit the P-gp-mediated efflux of

the fluorescent substrate rhodamine 123.

Materials:

P-gp-overexpressing cells (e.g., MCF7/ADR) and a parental sensitive cell line (e.g., MCF7)

Rhodamine 123 solution

Cell culture medium

Phosphate-buffered saline (PBS)

Test compound (ONT-093) and control inhibitors (e.g., verapamil)

96-well black, clear-bottom microplate

Fluorescence microplate reader or flow cytometer

Procedure:

Seed the P-gp-overexpressing and parental cells in a 96-well plate and allow them to adhere

overnight.

Treat the cells with various concentrations of ONT-093 or control compounds for a specified

time (e.g., 1 hour).

Add rhodamine 123 to the wells and incubate for a period (e.g., 30-60 minutes) to allow for

substrate accumulation.

Wash the cells with ice-cold PBS to remove extracellular rhodamine 123.

Add fresh medium (with or without the inhibitor) and incubate for a further period (e.g., 1-2

hours) to allow for efflux.
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Measure the intracellular fluorescence of rhodamine 123 using a fluorescence plate reader

(excitation ~485 nm, emission ~530 nm) or by flow cytometry.

Calculate the percent increase in rhodamine 123 accumulation in the presence of ONT-093
compared to the untreated control.

Determine the EC50 value for the reversal of rhodamine 123 efflux.

Visualizations
Signaling Pathways and Regulatory Mechanisms
The expression of the MDR1 gene, which encodes P-gp, is regulated by a complex network of

signaling pathways and transcription factors.
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Caption: Regulation of P-gp expression through various signaling pathways.

Experimental Workflow for P-gp Inhibition Assay
The following diagram illustrates the general workflow for an in vitro P-gp inhibition assay.
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Caption: Workflow for a cell-based P-gp inhibition assay.

Logical Relationship of ONT-093 Action
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This diagram depicts the logical relationship between ONT-093, P-gp, and the reversal of

multidrug resistance.

ONT-093

P-gp inhibits

Multidrug Resistance reverses
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 causes

Intracellular Drug Concentration increases Cell Death (Apoptosis) induces
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Caption: Logical flow of ONT-093's effect on multidrug resistance.

Conclusion
ONT-093 is a well-characterized, selective, and potent inhibitor of P-glycoprotein. The data

presented in this guide highlight its ability to reverse multidrug resistance in vitro and to

enhance the systemic exposure of co-administered P-gp substrate drugs in clinical settings.

The detailed experimental protocols and visual diagrams provide a valuable resource for

researchers and drug development professionals working on strategies to overcome P-gp-

mediated drug resistance in cancer and other therapeutic areas. Further clinical investigation is

warranted to fully elucidate the therapeutic potential of ONT-093 in combination with various

chemotherapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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